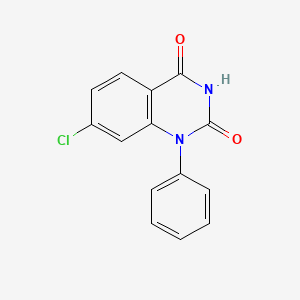
7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have been studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom and a phenyl group in the structure of this compound may influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with a chloro-substituted benzaldehyde in the presence of a suitable catalyst. The reaction conditions may include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the chlorine atom and phenyl group may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazoline family.
4-Chloroquinazoline: A similar compound with a chlorine atom at a different position.
1-Phenylquinazoline: A compound with a phenyl group but without the chlorine atom.
Uniqueness
7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione is unique due to the specific positioning of the chlorine atom and the phenyl group, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C14H9ClN2O2 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
7-chloro-1-phenylquinazoline-2,4-dione |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-6-7-11-12(8-9)17(14(19)16-13(11)18)10-4-2-1-3-5-10/h1-8H,(H,16,18,19) |
InChI Key |
FLWRXHDYPKHEBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















